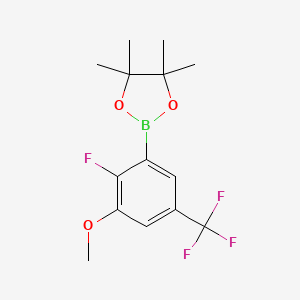![molecular formula C8H6N2O3S B14031894 6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione is a heterocyclic compound that belongs to the oxazine family It features a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione typically involves the following steps:
Cyclization: The formation of the oxazine ring can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Thionation: The conversion of the oxo group to a thione group can be carried out using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Sulfoxides and Sulfones: Formed by the oxidation of the thione group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thione group can also participate in redox reactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the thione group.
6-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an amino group instead of a nitro group.
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a fluorine atom at the 7-position.
Uniqueness
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H6N2O3S |
|---|---|
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
6-nitro-4H-1,4-benzoxazine-3-thione |
InChI |
InChI=1S/C8H6N2O3S/c11-10(12)5-1-2-7-6(3-5)9-8(14)4-13-7/h1-3H,4H2,(H,9,14) |
InChI-Schlüssel |
VWXRTOMEWVJUQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
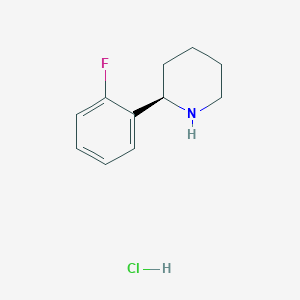
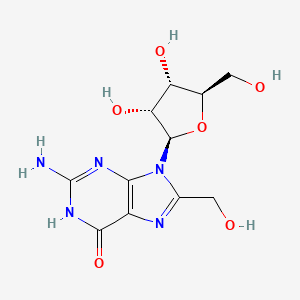
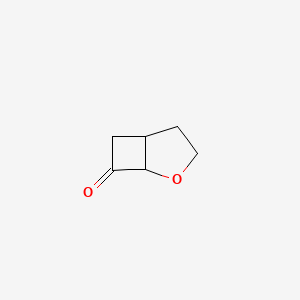
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)
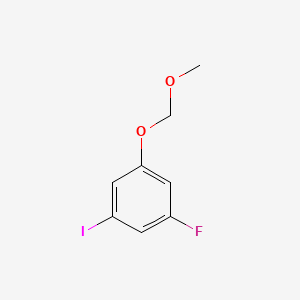
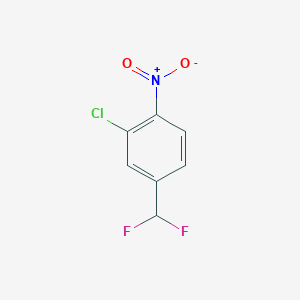
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
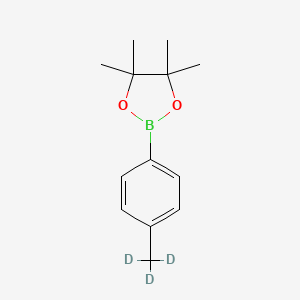
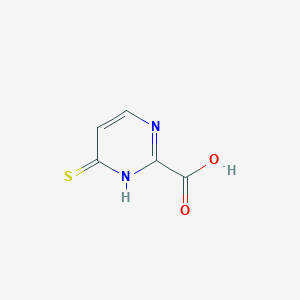
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
